![molecular formula C21H27N2O2+ B579597 (2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol CAS No. 16103-76-7](/img/structure/B579597.png)
(2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,13S,15R,16R,21R)-1,11,21-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol is a complex organic molecule with a unique structure. It belongs to the class of monoterpenoid indole alkaloids, which are known for their diverse biological activities and complex chemical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for such complex molecules typically involve advanced techniques such as multi-step synthesis, purification, and characterization using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler alkaloid structures .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,13S,15R,16R,19R,20R,21R)-1,11,19-trimethyl-18-oxa-11-aza-1-azoniahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-21-ol
- (2S,13S,15S,16R,17S,19S,20S,21R)-17-methoxy-21-methyl-18-oxa-1,11-diazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9-tetraen-19-ol
Uniqueness
What sets this compound apart from similar ones is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity. Its complex structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
16103-76-7 |
|---|---|
Molecular Formula |
C21H27N2O2+ |
Molecular Weight |
339.459 |
InChI |
InChI=1S/C21H27N2O2/c1-11-19-13-8-18-20-14(12-6-4-5-7-16(12)22(20)2)9-17(23(11,18)3)15(13)10-25-21(19)24/h4-7,11,13,15,17-19,21,24H,8-10H2,1-3H3/q+1/t11-,13-,15-,17+,18+,19?,21?,23?/m1/s1 |
InChI Key |
YEWNQMHRNIGSPI-GGJQLNAOSA-N |
SMILES |
CC1C2C3CC4[N+]1(C(C3COC2O)CC5=C4N(C6=CC=CC=C56)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
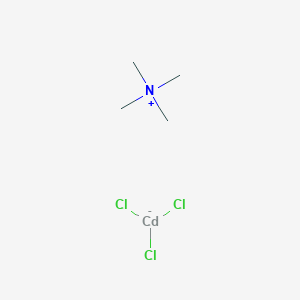
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
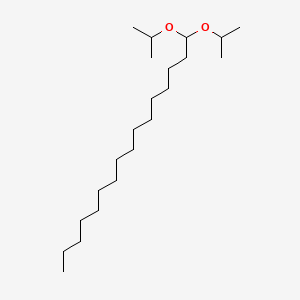
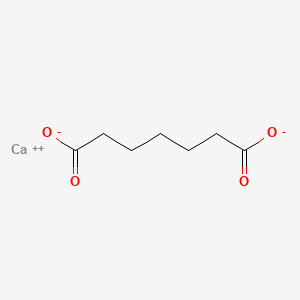
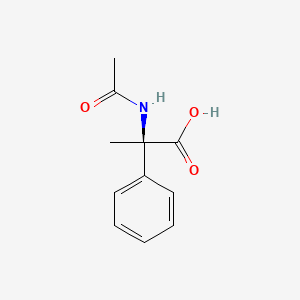
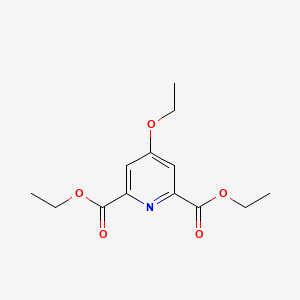
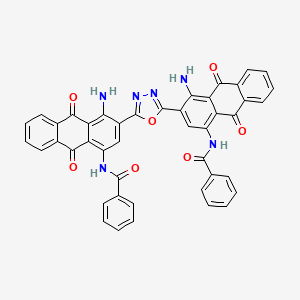
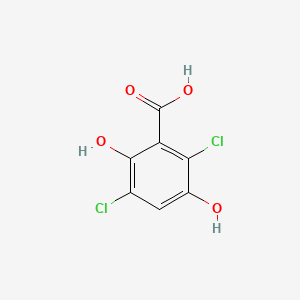
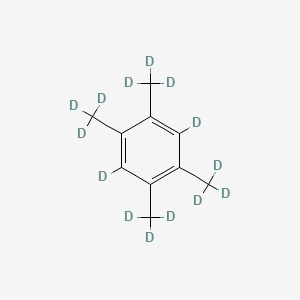
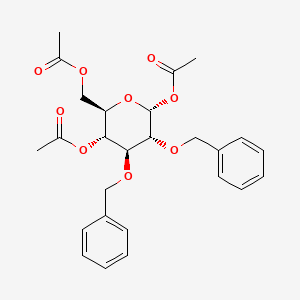
![2-[(P-Fluorophenyl)azo]-3-methyl-benzothiazolium perchlorate](/img/structure/B579535.png)
